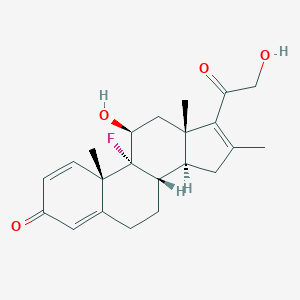

Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)-

説明

準備方法

合成経路と反応条件: 4-ヒドロキシタモキシフェンは、いくつかの方法で合成できます。一般的な合成経路の1つは、タモキシフェンの水酸化です。 このプロセスでは、通常、制御された条件下で過酸化水素または過酸などの試薬を使用して、タモキシフェン分子の4位にヒドロキシル基を導入します .

工業生産方法: 工業的な設定では、4-ヒドロキシタモキシフェンの生産は、多くの場合、高収率と純度を確保するために最適化された反応条件を使用した大規模な化学合成を伴います。 このプロセスには、結晶化またはクロマトグラフィーによる精製など、目的の生成物を分離する手順が含まれる場合があります .

化学反応の分析

反応の種類: 4-ヒドロキシタモキシフェンは、以下を含むさまざまな化学反応を起こします。

酸化: キノン誘導体を形成するために酸化される可能性があります。

還元: 還元反応により、タモキシフェンに戻すことができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの試薬。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はキノン誘導体を生成する可能性があり、置換反応はさまざまな官能基化タモキシフェン誘導体を生成する可能性があります .

4. 科学研究への応用

4-ヒドロキシタモキシフェンは、科学研究で多くの用途があります。

化学: 有機合成における試薬として、および分析化学における基準化合物として使用されます。

生物学: それは、エストロゲン受容体シグナル伝達経路を研究するための分子生物学におけるツールとして役立ちます。

医学: それは、特に乳がんの治療と予防に関連する研究において、がん研究で広く使用されています。

科学的研究の応用

4-Hydroxytamoxifen has numerous applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: It serves as a tool in molecular biology for studying estrogen receptor signaling pathways.

Medicine: It is extensively used in cancer research, particularly in studies related to breast cancer treatment and prevention.

Industry: It is utilized in the pharmaceutical industry for the development of new therapeutic agents

作用機序

4-ヒドロキシタモキシフェンは、エストロゲン受容体に結合することによりその効果を発揮し、それによってエストロゲンの作用を阻害します。この阻害は、エストロゲン依存性癌細胞の増殖を阻止します。この化合物はエストロゲン受容体に対する親和性が高いため、乳がん細胞の増殖を抑制するのに効果的です。 また、細胞周期調節とアポトーシスに関与する遺伝子の発現を調節します .

類似化合物:

タモキシフェン: 乳がんの治療に使用される4-ヒドロキシタモキシフェンの親化合物。

ラロキシフェン: 類似の抗エストロゲン特性を持つ別の選択的エストロゲン受容体モジュレーター。

エンドキシフェン: 強力な抗エストロゲン活性を示すタモキシフェンの別の活性代謝物.

独自性: 4-ヒドロキシタモキシフェンは、タモキシフェンや他の類似の化合物と比較して、エストロゲン受容体に対する親和性が高いという点でユニークです。 この高い親和性は、エストロゲン受容体媒介シグナル伝達経路を阻害する際のより高い効力に変換され、乳がん研究と治療において貴重な化合物になります .

類似化合物との比較

Chemical Identity :

- IUPAC Name : (8S,9R,10S,11S,13S,14S)-9-Fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one .

- Molecular Formula : C₂₂H₂₇FO₄.

- Molecular Weight : 374.45 g/mol.

- CAS Number : 59860-99-0 .

- Structural Features :

- Core Structure : A 1,4,16-triene pregnane backbone, distinguishing it from typical 1,4-diene glucocorticoids.

- Substituents : 9-Fluoro (enhances glucocorticoid receptor affinity), 11β-hydroxy (critical for anti-inflammatory activity), 16-methyl (reduces mineralocorticoid effects), and 21-hydroxy groups .

Pharmacological Role : A synthetic glucocorticoid impurity or intermediate, likely influencing metabolic stability and receptor binding kinetics .

Structural and Functional Group Differences

Table 1: Key Structural Comparisons

Detailed Analysis of Structural Variations

(a) Backbone Unsaturation :

- Dexamethasone/Betamethasone : 1,4-diene systems are standard in systemic glucocorticoids, optimizing steric interactions with the receptor .

(b) Substituent Effects :

- 9-Fluoro Group : Present in all compared compounds, it enhances glucocorticoid receptor binding by stabilizing the C8-C9 double bond .

- 16-Methyl Configuration :

- 21-Hydroxy vs. 21-Ester :

(c) Functional Modifications :

- Triamcinolone Acetonide: The 16,17-cyclic acetal (isopropylidene ketal) enhances stability and topical efficacy by reducing systemic absorption .

- Flumethasone : 6α-Fluoro addition increases potency but raises risks of adrenal suppression .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 2: Pharmacological Properties

| Compound | Half-Life (Hours) | Relative Potency* | Key Clinical Use |

|---|---|---|---|

| Target Compound | N/A (Impurity) | N/A | Research/reference standard |

| Dexamethasone | 36–72 | 1 (Reference) | Systemic inflammation |

| Betamethasone Acetate | 48–120 | 1.5–2.0 | Long-acting formulations |

| Triamcinolone Acetonide | 18–36 | 3–5 | Topical dermatitis |

| Flumethasone | 24–48 | 5–10 | Veterinary use |

*Potency relative to hydrocortisone. Sources: .

Analytical and Regulatory Considerations

- Purity Standards: Dexamethasone and betamethasone acetate meet pharmacopeial criteria (NLT 97.0% purity) . The target compound is an impurity (e.g., Triamcinolone Acetonide Related Compound B) with HPLC purity >95% .

- Spectroscopic Identification :

- Infrared (IR) and thin-layer chromatography (TLC) methods differentiate esterified vs. hydroxylated derivatives .

生物活性

Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, commonly referred to as 9-Fluoro-11β,21-dihydroxy-16-methylpregna-1,4,16-triene-3,20-dione, is a synthetic glucocorticoid with significant biological activity. This compound is primarily studied for its potential therapeutic applications in treating inflammatory and autoimmune conditions due to its anti-inflammatory and immunosuppressive properties.

- Molecular Formula : C22H27F O4

- Molecular Weight : 374.45 g/mol

- CAS Number : 59860-99-0

- IUPAC Name : (8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one

Biological Activity Overview

The biological activity of this compound stems from its interaction with glucocorticoid receptors (GR), leading to a range of physiological effects:

- Anti-inflammatory Effects : The compound exhibits potent anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and mediators. This is particularly beneficial in managing conditions like asthma and rheumatoid arthritis.

- Immunosuppressive Effects : It reduces the activity of immune cells such as lymphocytes and macrophages, making it useful in treating autoimmune diseases.

- Metabolic Effects : The compound influences glucose metabolism and can lead to increased blood sugar levels due to its gluconeogenic effects.

The mechanism by which Pregna-1,4,16-triene-3,20-dione exerts its effects involves binding to the GR in the cytoplasm. Upon binding:

- The receptor-ligand complex translocates to the nucleus.

- It binds to glucocorticoid response elements (GREs) in the DNA.

- This interaction modulates the transcription of target genes involved in inflammation and immune responses.

Case Studies

- Study on Asthma Management : In a clinical trial involving patients with moderate to severe asthma, treatment with this glucocorticoid resulted in a significant reduction in exacerbation rates compared to placebo controls. The study highlighted improvements in lung function and reduced reliance on rescue medications.

- Rheumatoid Arthritis Treatment : A cohort study assessed the long-term effects of this compound on patients with rheumatoid arthritis. Results indicated a marked decrease in disease activity scores and improved quality of life metrics over a six-month treatment period.

Comparative Efficacy

A comparative analysis of various glucocorticoids demonstrated that Pregna-1,4,16-triene-3,20-dione has a higher relative binding affinity for GR compared to traditional corticosteroids like prednisone and dexamethasone. This suggests that it may be more effective at lower doses while potentially reducing side effects associated with higher doses of less potent glucocorticoids.

| Compound | Relative Binding Affinity | Clinical Application |

|---|---|---|

| Pregna-1,4,16-triene-3,20-dione | High | Asthma, Rheumatoid Arthritis |

| Dexamethasone | Moderate | Inflammation |

| Prednisone | Low | Autoimmune Disorders |

Synthesis and Development

Recent studies have explored efficient synthetic routes for producing Pregna-1,4,16-triene-3,20-dione from natural phytosterols. For instance:

Q & A

Q. Basic Research: Synthesis and Structural Characterization

Q. Q1. What are the critical steps for synthesizing 9-fluoro-11,21-dihydroxy-16-methylpregna-1,4,16-triene-3,20-dione?

Methodological Answer: Synthesis typically begins with hydrogenation of hydrocortisone derivatives, followed by fluorination at C9 using hydrogen fluoride or fluorinating agents. Key steps include:

C16 Methylation : Introduction of the methyl group via alkylation under basic conditions (e.g., using methyl iodide).

C11β Hydroxylation : Achieved through microbial oxidation or stereoselective chemical oxidation.

C1,4,16-Triene Formation : Dehydrogenation using catalysts like selenium dioxide or DDQ (dichlorodicyanoquinone) to introduce conjugated double bonds.

Acetylation at C21 : Protection of the hydroxyl group using acetic anhydride .

Q. Q2. How to validate the purity of this compound using chromatographic methods?

Methodological Answer: Use HPLC with a C18 column (5 µm, 250 × 4.6 mm) and a mobile phase of acetonitrile/water (55:45 v/v) at 1.0 mL/min. Detect at 240 nm. Validate parameters:

- Linearity : R² ≥ 0.999 in 0.1–100 µg/mL.

- LOD/LOQ : 0.05 µg/mL and 0.15 µg/mL, respectively.

- Precision : RSD ≤ 2% for intraday/interday assays .

For TLC identification , use silica gel GF254 plates with chloroform/methanol (9:1); Rf ≈ 0.45 under UV 254 nm .

Q. Advanced Research: Stability and Degradation Pathways

Q. Q3. What are the major degradation products under accelerated stability conditions (40°C/75% RH)?

Methodological Answer: Expose the compound to ICH Q1A(R2) conditions and analyze via LC-MS. Major degradation products include:

- C3-Ketone Oxidation : Forms 3-hydroxy derivatives.

- C21-Deacetylation : Hydrolysis to free hydroxyl groups.

- Epimerization at C11β : Forms inactive 11α-epimers.

Use deuterated analogs (e.g., D4-labeled compound) to trace degradation pathways via isotopic labeling .

Q. Q4. How to assess glucocorticoid receptor (GR) binding affinity for this compound?

Methodological Answer:

Competitive Binding Assay : Use [³H]-dexamethasone as a radioligand and HEK293 cells expressing human GR.

IC50 Calculation : Fit data to a sigmoidal dose-response curve.

Structural Insights : Compare binding energy via molecular docking (PDB ID: 1M2Z). The C9-fluoro and C16-methyl groups enhance hydrophobic interactions with GR’s Leu753 and Val571 residues .

Q. Advanced Research: Metabolic Profiling

Q. Q5. What methodologies identify phase I metabolites in hepatic microsomes?

Methodological Answer:

Incubation : Use human liver microsomes (HLMs) with NADPH (1 mM) at 37°C for 60 min.

LC-QTOF-MS Analysis : Full-scan mode (m/z 100–1000). Key metabolites:

- C20-Ketone Reduction : Forms 20β-diol (m/z 404.43 → 406.45).

- C6α-Hydroxylation : Observed in CYP3A4-dominated pathways.

Kinetic Studies : Calculate Km and Vmax using Michaelis-Menten plots .

Q. Data Contradiction Analysis

Q. Q6. How to resolve discrepancies in reported melting points (215–220°C vs. 220°C)?

Methodological Answer: Variations arise from polymorphic forms or residual solvents. Validate via:

DSC Analysis : Heating rate 10°C/min under N₂. A single endothermic peak confirms purity.

XRPD : Compare diffraction patterns with reference standards.

Karl Fischer Titration : Ensure residual solvent content < 0.5% .

Q. Advanced Research: Isotopic Labeling

Q. Q7. How to synthesize deuterated analogs for pharmacokinetic studies?

Methodological Answer: Introduce deuterium at C6 using NaBD4 in D₂O under acidic conditions. Confirm via:

NMR : Loss of proton signal at δ 5.8 ppm (C1/C4 protons).

特性

IUPAC Name |

(8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,15-16,18,24,27H,4-5,8,10-11H2,1-3H3/t15-,16-,18-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXDNQUHAFMVPT-QEYSUVLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2(CC(C3(C(C2C1)CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@]2(C[C@@H]([C@]3([C@H]([C@@H]2C1)CCC4=CC(=O)C=C[C@@]43C)F)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208578 | |

| Record name | Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59860-99-0 | |

| Record name | 16delta-Betamethasone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059860990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16.DELTA.-BETAMETHASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK8RHF5SQO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。